molecular formula C18H22N2O5S2 B2975112 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 904810-64-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2975112
CAS RN: 904810-64-6
M. Wt: 410.5
InChI Key: UUJAFYMMYXIDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study highlighted the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety, designed from antituberculosis pro-drugs, showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis identified the most potent compounds, suggesting the compound's potential in antimycobacterial applications (Ghorab et al., 2017).

Inhibitors of Kynurenine 3-Hydroxylase

  • Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has identified high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds blocked the enzyme in animal models, suggesting their utility in studying the kynurenine pathway's role in neuronal injury and potentially offering insights into treatments for related pathologies (Röver et al., 1997).

Anticancer Potential

  • Aminothiazole-paeonol derivatives have been synthesized and shown to possess high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This research points to the compound's utility in developing new anticancer agents (Tsai et al., 2016).

Electrochemical and Spectroelectrochemical Properties

  • The synthesis and characterization of metallophthalocyanines, substituted with benzenesulfonamide derivative groups, have been explored. These compounds' electrochemical and spectroelectrochemical properties suggest their potential in applications requiring specific electronic or photophysical characteristics (Pişkin et al., 2020).

Antitumor Sulfonamides

  • The synthesis and antimicrobial screening of novel sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives have shown considerable cytotoxic effects against cancer cell lines. This research demonstrates the compound's potential as part of an antitumor strategy (Kamel et al., 2010).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-10-17(25-3)18(11-14(13)2)27(23,24)19-15-6-4-7-16(12-15)20-8-5-9-26(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJAFYMMYXIDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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